1-Bromo-2-naphthaldehyde
Overview
Description
1-Bromo-2-naphthaldehyde is a brominated naphthalene derivative that serves as a key intermediate in the synthesis of various naphthol and naphthalene compounds. It is characterized by the presence of a bromine atom attached to the first carbon of the naphthalene ring and an aldehyde group at the second position. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of naphthalene derivatives often involves palladium-catalyzed annulation reactions. For instance, o-Bromobenzaldehydes, which are structurally related to 1-Bromo-2-naphthaldehyde, can undergo annulation with carbonyl compounds like 1,3-diaryl-2-propanones to yield 1,3-diaryl-2-naphthols . Similarly, the synthesis of homologated analogs of 2-bromo-1,4-naphthoquinone from 2,3-dibromo-1,4-naphthoquinone demonstrates the reactivity of brominated naphthalene derivatives in forming more complex structures .
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives can be quite complex. For example, the crystal structure of 1-[N-(2-bromophenyl)]naphthaldimine shows an orthorhombic space group with intramolecular hydrogen bonding, indicating the potential for diverse molecular interactions in brominated naphthalenes . The molecular structures of homologated analogs of 2-bromo-1,4-naphthoquinone have been studied using single-crystal X-ray diffraction, revealing intricate details such as polymeric chains and π-π stacking interactions .
Chemical Reactions Analysis
1-Bromo-2-naphthaldehyde can be expected to participate in various chemical reactions due to the presence of reactive sites. For instance, the use of ionic liquids like 1-butyl-3-methylimidazolium bromide as a reaction medium facilitates the synthesis of 1-amidoalkyl-2-naphthols, showcasing the versatility of brominated naphthalene derivatives in multi-component condensation reactions . Additionally, bromodimethylsulfonium bromide can catalyze the condensation of aldehydes, 2-naphthol, and thiols, further demonstrating the reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-naphthaldehyde and related compounds can be inferred from studies on similar substances. For example, 2-bromo-1-naphthol has been identified as a novel chromogen with specific properties such as insolubility in aqueous solutions and resistance to light, which could be relevant to the properties of 1-Bromo-2-naphthaldehyde . The crystal structure analysis of bromo derivatives of 2-acetyl-1-naphthol provides insights into the hydrogen bonding interactions and the stability of the crystal structure, which are important aspects of the physical properties of brominated naphthalenes .
Scientific Research Applications
Fluorescent Chemosensors Development
1-Bromo-2-naphthaldehyde derivatives have been utilized extensively in the development of fluorescent chemosensors. These sensors are designed for detecting various cations and anions. For instance, 2-Hydroxy-1-naphthaldehyde, a closely related compound, is employed as a functionalized fluorescent backbone in synthesizing different fluorescent chemosensors. These sensors are capable of detecting a wide range of cations such as Al3+, Zn2+, Fe3+, and anions like AcO, F, CN, providing valuable tools in environmental monitoring and biochemical assays (Das & Goswami, 2017).
Organic Synthesis and Photorearrangement
The compound plays a crucial role in organic synthesis. For example, 2-naphthol and its brominated derivatives are used in organic synthesis for preparing benzyl sulfides and polycyclic amines through acid-catalyzed condensation processes (Strada et al., 2019). Moreover, the photorearrangement of 1-nitro-2-naphthaldehyde, a derivative, is studied for its application in three-dimensional optical storage devices, highlighting its significance in advanced material science (Dvornikov et al., 1998).
Synthesis of Intermediate Compounds
1-Bromo-2-naphthaldehyde derivatives are used in synthesizing intermediates for various compounds. For example, 6-Methoxy-2-naphthaldehyde, synthesized from 2-naphthol, serves as an intermediate in producing Nabumetone (Guo-tong, 2007). These intermediates are crucial in pharmaceutical and chemical industries.
Sensing Applications and Mechanistic Studies
The compound's derivatives have been the focus of mechanistic studies, particularly in sensing applications. For example, 2-hydroxy-1-naphthaldehyde derivatives have been investigated for their excited-state intramolecular proton transfer in sensors. These studies provide insights into developing new types of sensors and nonlinear optical materials (Huang et al., 2022).
Catalysis and Nanoparticle Synthesis
1-Bromo-2-naphthaldehyde derivatives have also been involved in catalysis and the synthesis of metal oxide nanoparticles, such as ZnO and CdO. These nanoparticles have applications in various fields including catalysis, gas sensors, and solar cells (Xaba et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-bromonaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGUXEZVBLMVRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187442 | |
Record name | 1-Bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-naphthaldehyde | |
CAS RN |
3378-82-3 | |
Record name | 1-Bromo-2-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3378-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromonaphthalene-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromonaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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